1,5-Dichloro-2-iodo-3-methoxybenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,5-dichloro-2-iodo-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2IO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVIKJDKZDNHRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Core Directive: Mastering the Stability and Storage of 1,5-Dichloro-2-iodo-3-methoxybenzene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the stability and storage of 1,5-Dichloro-2-iodo-3-methoxybenzene. As a polysubstituted aromatic compound, its utility as a synthetic building block is directly tied to its purity and integrity. This guide moves beyond mere procedural steps to explain the underlying chemical principles, ensuring that researchers can maintain the compound's quality, safeguard experimental outcomes, and ensure laboratory safety.
Molecular Profile and Inherent Instabilities
1,5-Dichloro-2-iodo-3-methoxybenzene is a molecule characterized by a delicate electronic balance. It features two electron-withdrawing chloro groups, a bulky and relatively labile iodo group, and an electron-donating methoxy group. This specific substitution pattern, while valuable for directing synthetic transformations, also introduces inherent vulnerabilities. The carbon-iodine (C-I) bond is significantly weaker than corresponding C-Br or C-Cl bonds, making it the most probable site of degradation.[1][2] Understanding these structural liabilities is the foundation for establishing a robust storage and handling protocol.
Factors Governing Chemical Stability
The long-term viability of 1,5-Dichloro-2-iodo-3-methoxybenzene is critically dependent on controlling its exposure to specific environmental factors.
Light Sensitivity (Photolability)
Aromatic iodides are notoriously susceptible to degradation upon exposure to light, particularly UV radiation.[3] The energy absorbed from photons can exceed the bond dissociation energy of the C-I bond, leading to homolytic cleavage. This process generates a highly reactive aryl radical and an iodine radical, which can initiate a cascade of side reactions, ultimately leading to the formation of impurities and a reduction in assay. Safety data sheets for structurally similar compounds consistently highlight light sensitivity as a key handling consideration.[4][5]
Causality Explained: The photolability is a direct consequence of the C-I bond's relative weakness. This makes light protection not just a recommendation, but a mandatory condition for storage and handling.
Thermal Stability
Incompatible Materials
To prevent chemical degradation, 1,5-Dichloro-2-iodo-3-methoxybenzene must be stored and handled in isolation from incompatible materials.
-
Strong Oxidizing/Reducing Agents: These are the primary chemical incompatibility.[8] Strong oxidizers can attack the molecule, while strong reducing agents can readily cleave the C-I bond, leading to deiodination.
-
Strong Acids and Alkalis: Contact with strong acids or bases should also be avoided as they can catalyze undesirable side reactions.[8]
Validated Storage and Handling Protocols
A self-validating storage system is one where the protocols are designed to mitigate all known instability factors, and the compound's purity is periodically verified.
Recommended Storage Conditions
The following storage conditions are derived from supplier safety data sheets and are designed to maximize the shelf-life of the compound.[8]
Table 1: Recommended Storage Conditions for 1,5-Dichloro-2-iodo-3-methoxybenzene
| Form | Temperature | Duration | Atmosphere | Light Protection |
| Solid (Powder) | -20°C | 3 years | Tightly Sealed | Keep away from direct sunlight |
| Solid (Powder) | 4°C | 2 years | Tightly Sealed | Keep away from direct sunlight |
| In Solvent | -80°C | 6 months | Inert Gas (Argon/Nitrogen) | Amber Vial / Opaque Container |
| In Solvent | -20°C | 1 month | Inert Gas (Argon/Nitrogen) | Amber Vial / Opaque Container |
Field-Proven Insight: For maximum long-term stability, storing the solid powder at -20°C under an inert atmosphere in an amber glass vial is the gold standard. While the supplier indicates stability for 3 years, annual purity checks via a suitable analytical method are recommended for critical applications.
Step-by-Step Handling Workflow
Adherence to a strict handling protocol is essential to prevent contamination and degradation during experimental use.
-
Equilibration: Before opening, allow the container to warm to ambient laboratory temperature. This crucial step prevents atmospheric moisture from condensing onto the cold solid.
-
Inert Environment: Transfer the required amount of the compound from its primary container in an inert atmosphere glovebox or using a Schlenk line.
-
Weighing: Weigh the material rapidly in the inert environment.
-
Dissolution: If preparing a solution, use anhydrous solvents and add the solvent to the pre-weighed solid under an inert atmosphere.
-
Resealing: Securely reseal the primary container, purge with an inert gas if possible, and promptly return it to the recommended storage conditions.
The following diagram illustrates the logical flow of this handling protocol.
Caption: Experimental workflow for handling 1,5-Dichloro-2-iodo-3-methoxybenzene.
Degradation Pathways and Purity Assessment
The primary anticipated degradation pathway is deiodination, resulting from photolytic cleavage or reaction with reducing agents.
Caption: Primary degradation pathway via deiodination.
To ensure the integrity of the material, especially before use in sensitive, multi-step syntheses, purity should be confirmed.
-
¹H NMR Spectroscopy: This is the most straightforward method. The appearance of new aromatic signals, particularly a new singlet integrating to 1H in the region of the original iodinated carbon, can indicate the formation of the deiodinated impurity.
-
GC-MS: Ideal for detecting the volatile deiodinated product and other potential low-molecular-weight impurities.
-
HPLC: Provides a quantitative assessment of purity. A validated HPLC method should be used to track the appearance of degradation products over time.
By integrating this deep understanding of the molecule's properties with rigorous, validated protocols, researchers can ensure the stability and reliability of 1,5-Dichloro-2-iodo-3-methoxybenzene for their critical drug discovery and development efforts.
References
-
MedchemExpress. (2026, February 5). Safety Data Sheet for 1,5-Dichloro-2-iodo-3-methoxybenzene. Retrieved from
- Sigma-Aldrich. (2025, May 12). Safety Data Sheet for 1,2-Dichloro-4-iodobenzene.
- TCI Chemicals. (2025, August 7). Safety Data Sheet for 1,3-Dichloro-2-iodobenzene.
- Calibre Chemicals. (2025, August 25). Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.
- ACS Publications. (2015, June 18).
- Longdom Publishing. (2024, October 3).
- National Center for Biotechnology Information. (2023, November 2).
- The Royal Society of Chemistry.
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- 2. calibrechem.com [calibrechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. longdom.org [longdom.org]
- 7. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
reactivity of the carbon-iodine bond in 1,5-Dichloro-2-iodo-3-methoxybenzene
An In-Depth Technical Guide to the Selective Functionalization of the Carbon-Iodine Bond in 1,5-Dichloro-2-iodo-3-methoxybenzene
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the carbon-iodine (C-I) bond in 1,5-dichloro-2-iodo-3-methoxybenzene, a highly functionalized aromatic building block. For researchers, medicinal chemists, and drug development professionals, understanding and exploiting the chemoselectivity of polyhalogenated scaffolds is paramount for the efficient synthesis of complex molecular architectures. This document elucidates the foundational principles governing the selective activation of the C-I bond over the more robust C-Cl bonds, rooted in fundamental bond dissociation energies. While specific, published examples for this exact substrate are limited, this guide leverages established principles of organic chemistry and data from structurally analogous systems to provide robust, generalized protocols for key transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange. The causality behind experimental design, from ligand and base selection to reaction conditions, is explained to empower scientists to rationally design and execute synthetic strategies using this versatile intermediate.
Chapter 1: Molecular Profile and Synthesis Strategy
Physicochemical and Spectroscopic Profile
1,5-Dichloro-2-iodo-3-methoxybenzene is a polysubstituted aromatic compound featuring a unique arrangement of electron-donating and electron-withdrawing groups. The methoxy group (-OCH₃) at C3 is an activating, ortho, para-directing group, while the chloro groups (-Cl) at C1 and C5 are deactivating, yet also ortho, para-directing. The key to its synthetic utility lies in the iodine atom at C2, which serves as the primary site for chemical modification.
Table 1: Physicochemical Properties of 1,5-Dichloro-2-iodo-3-methoxybenzene
| Property | Value |
| CAS Number | 1271523-34-2 |
| Molecular Formula | C₇H₅Cl₂IO |
| Molecular Weight | 318.93 g/mol |
| Appearance | (Predicted) White to off-white solid |
Note: Physical properties like melting point and boiling point are not widely reported and would be determined experimentally.
-
¹H NMR Prediction: The two aromatic protons are expected to appear as singlets or narrow doublets (due to long-range coupling) in the aromatic region (δ 7.0-7.8 ppm). The methoxy group protons would be a sharp singlet around δ 3.8-4.0 ppm.
-
¹³C NMR Prediction: Six distinct aromatic carbon signals would be expected. The carbon bearing the iodine (C2) would be shifted significantly upfield (δ ~90-100 ppm), a characteristic feature of iodoarenes. The carbons attached to chlorine (C1, C5) would appear around δ 130-135 ppm, and the carbon attached to the methoxy group (C3) would be downfield (δ ~155-160 ppm).
Proposed Synthesis: Directed ortho-Metalation (DoM)
A logical and efficient synthesis of 1,5-dichloro-2-iodo-3-methoxybenzene starts from the commercially available 1,5-dichloro-3-methoxybenzene. The methoxy group is a potent directing metalation group (DMG), capable of coordinating with an organolithium base to direct deprotonation exclusively at the ortho position (C2).[1][2] Subsequent quenching with an iodine source yields the target molecule with high regioselectivity.
Caption: Proposed synthesis via Directed ortho-Metalation (DoM).
Generalized Protocol for Synthesis:
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1,5-dichloro-3-methoxybenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Lithiating: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.
-
Iodination: In a separate flask, prepare a solution of iodine (I₂) (1.2 equiv) in anhydrous THF. Add this iodine solution dropwise to the aryllithium intermediate at -78 °C.
-
Quench and Workup: After stirring for 1-2 hours, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the title compound.
Chapter 2: The Principle of Chemoselective Reactivity
The synthetic utility of 1,5-dichloro-2-iodo-3-methoxybenzene hinges on the ability to selectively functionalize the C-I bond while leaving the C-Cl bonds untouched. This selectivity is governed by the significant differences in carbon-halogen bond dissociation energies (BDEs).[3]
The initial, and often rate-determining, step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. This step is kinetically favored for the bond with the lowest BDE.
Table 2: Average Bond Dissociation Energies for Aryl Halides
| Bond | Average BDE (kJ/mol) | Relative Reactivity Trend |
| Aryl–F | ~500 | Least Reactive |
| Aryl–Cl | ~400 | ↓ |
| Aryl–Br | ~335 | ↓ |
| Aryl–I | ~270 | Most Reactive |
Source: Adapted from general BDE tables.[4][5]
The C-I bond is substantially weaker (~130 kJ/mol) than the C-Cl bonds in the molecule.[3] This large energy gap ensures that under carefully controlled catalytic conditions, the palladium catalyst will exclusively insert into the C-I bond, enabling a wide range of selective transformations.[3]
Chapter 3: Palladium-Catalyzed Cross-Coupling Reactions
The labile C-I bond is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds via palladium catalysis. The following sections provide generalized protocols tailored for this sterically hindered and electronically complex substrate.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester, to form a biaryl linkage.[6] For a substrate like 1,5-dichloro-2-iodo-3-methoxybenzene, which is both sterically hindered and electron-rich, the choice of ligand and base is critical.
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 5. C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE [vedantu.com]
- 6. Lab Reporter [fishersci.se]
Technical Monograph: 1,5-Dichloro-2-iodo-3-methoxybenzene
Topic: 1,5-Dichloro-2-iodo-3-methoxybenzene Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Development Scientists, and Structural Biologists.
Structural Architectonics, Regioselective Synthesis, and Chemoselective Utility
Molecular Architectonics & Electronic Profile
The molecule 1,5-dichloro-2-iodo-3-methoxybenzene (CAS: 1271523-34-2), frequently referred to in synthetic literature as 3,5-dichloro-2-iodoanisole , represents a highly specialized halogenated arene scaffold. Its value in drug discovery lies in its "dense functionalization" pattern—specifically the contiguous Cl-I-OMe triad.
Structural Logic
The molecule is built upon a benzene core with a specific substitution pattern that creates a unique steric and electronic environment:
-
C1 & C5 (Chlorines): These provide lipophilic bulk and metabolic stability (blocking P450 oxidation sites). They also exert an inductive electron-withdrawing effect (-I).
-
C2 (Iodine): This is the "linchpin" atom. Positioned between a Chlorine (C1) and a Methoxy group (C3), it is sterically crowded. However, the C–I bond is the weakest on the ring, serving as the primary site for chemoselective cross-coupling.
-
C3 (Methoxy): An electron-donating group (+M) that typically activates the ring. In this specific isomer, its orth-directing power is leveraged during synthesis to install the iodine at the crowded C2 position via coordination effects.
Table 1: Physicochemical Profile
| Property | Value / Description |
|---|---|
| Molecular Formula | C₇H₅Cl₂IO |
| Molecular Weight | 302.92 g/mol |
| Exact Mass | 301.8762 |
| Key NMR Signals (¹H) | δ 7.13 (d, J=2.1 Hz, 1H), 6.68 (d, J=2.1 Hz, 1H), 3.89 (s, 3H) [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |[1]
Synthetic Retrosynthesis & Production
Synthesizing this specific isomer is non-trivial due to the "Directing Group Mismatch" in classical Electrophilic Aromatic Substitution (EAS).
-
The Problem: Direct iodination of 3,5-dichloroanisole using standard electrophiles (e.g., NIS, ICl) typically favors the C4 position (para to methoxy) due to steric relief, yielding the unwanted 3,5-dichloro-4-iodoanisole isomer [2].
-
The Solution: To install iodine at the crowded C2 position (between Cl and OMe), one must utilize Directed Ortho Metalation (DoM) or Magnesiation, where the methoxy group coordinates with the metal base to direct deprotonation at the adjacent site.
Core Protocol: Regioselective Magnesiation-Iodination
Reference Standard: Knochel-type Magnesiation [1]
This protocol utilizes a Bis-Magnesium Amide (MBDA) or TMP-magnesium base to achieve kinetic deprotonation at C2, stabilized by the "Synergistic Directing Effect" of the adjacent Cl and OMe groups.
Step-by-Step Methodology
Reagents:
-
Substrate: 3,5-Dichloroanisole (1.0 equiv)
-
Reagent: MBDA (Bis-Magnesium Amide) or TMPMgCl·LiCl (1.1 equiv)
-
Quench: Iodine (I₂, 1.2 equiv) in THF[2]
-
Solvent: Anhydrous Toluene or THF
Workflow:
-
Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve 3,5-dichloroanisole in anhydrous toluene.
-
Magnesiation: Heat the solution to 70 °C (if using MBDA) or maintain at -78 °C to 0 °C (if using TMP-Li bases, depending on specific base strength). Add the magnesium base dropwise.
-
Equilibration: Stir for 1 hour to ensure complete formation of the arylmagnesium species.
-
Iodination: Cool the mixture to 0 °C . Add the Iodine solution (dissolved in THF) dropwise. The color will fade as iodine is consumed.
-
Workup: Quench with sat. aq. NH₄Cl and Na₂S₂O₃ (to reduce excess iodine). Extract with EtOAc.[5] Dry over MgSO₄.[6]
-
Purification: Recrystallization from heptane or flash chromatography (Hexane/EtOAc) yields the target 1,5-dichloro-2-iodo-3-methoxybenzene .
Figure 1: Divergent synthesis pathways. Classical electrophilic substitution favors the C4 isomer, while Directed Metalation forces the iodine into the C2 position.
Reactivity & Applications
The primary utility of 1,5-dichloro-2-iodo-3-methoxybenzene is as a scaffold for sequential cross-coupling . The iodine atom is significantly more reactive towards oxidative addition (Pd⁰/Pd²⁺ cycle) than the two chlorine atoms.
Chemoselective Functionalization
In a Suzuki-Miyaura or Sonogashira coupling, the catalyst will exclusively insert into the C–I bond first. This allows researchers to attach a complex tail (e.g., a heterocycle) at Position 2, while retaining the Chlorines at 1 and 5 for later modification or to serve as hydrophobic anchors in a protein binding pocket.
Key Application Areas:
-
Kv1.3 Potassium Channel Blockers: This specific scaffold is cited in patent literature for synthesizing blockers of the Kv1.3 channel, a target for autoimmune diseases [3]. The iodine is replaced by boronic esters to couple with complex heteroaryl systems.
-
Agrochemicals (Dicamba Analogs): The 3,5-dichloroanisole core mimics the structure of auxinic herbicides.
-
Polychlorinated Triphenyls: Used as a building block to construct defined polychlorinated aromatic arrays for environmental toxicology studies [1].
Figure 2: Chemoselective workflow. The C-I bond reacts under mild conditions, preserving the C-Cl bonds for subsequent, harsher activation steps.
Safety & Handling
-
Hazards: Like most haloarenes, this compound is likely a skin and eye irritant. The iodinated species can be light-sensitive and should be stored in amber vials.
-
Stability: The C–I bond is weak. Avoid prolonged exposure to UV light or palladium contaminants, which can cause homolytic cleavage and de-iodination.
-
Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
-
H. N. (2017). Investigations into (cyano-)bacterial secondary metabolite biosynthesis in heterologous expression systems. Dissertation, TU München.[2] (Describes the synthesis and NMR characterization of 1,5-dichloro-2-iodo-3-methoxybenzene).
-
University of Mississippi. Iodination of 3,5-Dichloroanisole Using Silver Salts. (Demonstrates that classical iodination favors the 4-iodo isomer, necessitating the magnesiation route for the 2-iodo target).
-
Google Patents (WO2021071802A1). Aryl heterocyclic compounds as kv1.3 potassium shaker channel blockers. (Cites the use of 1,5-dichloro-2-iodo-3-methoxybenzene as a key intermediate in drug synthesis).
-
PubChem. 1,3-Dichloro-5-iodobenzene (Analogous Data). National Library of Medicine.
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene - Google Patents [patents.google.com]
- 4. xray.uky.edu [xray.uky.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
1,5-Dichloro-2-iodo-3-methoxybenzene in materials science synthesis
An In-Depth Technical Guide to the Synthesis of Advanced Materials Using 1,5-Dichloro-2-iodo-3-methoxybenzene
Authored by: A Senior Application Scientist
This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development and materials science on the potential applications of 1,5-dichloro-2-iodo-3-methoxybenzene. Given the compound's status as a highly functionalized arene, this guide focuses on its prospective role as a versatile building block in the synthesis of complex organic materials, particularly through site-selective cross-coupling reactions. While direct, extensive literature on this specific molecule's role in materials science is emerging, the protocols herein are grounded in well-established, analogous chemical transformations.
Introduction: A Unique Building Block for Materials Synthesis
1,5-Dichloro-2-iodo-3-methoxybenzene is a polyhalogenated aromatic compound featuring three distinct functional handles: a highly reactive iodido group and two less reactive chloro groups. This differential reactivity is the cornerstone of its potential in advanced materials synthesis. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition than the carbon-chlorine (C-Cl) bonds. This hierarchy allows for a programmed, stepwise approach to molecular construction, enabling the synthesis of precisely defined oligomers, polymers, and complex molecular architectures that are otherwise difficult to access.
The methoxy group also influences the electronic properties of the benzene ring and can affect the solubility and processing characteristics of the final material. These features make 1,5-dichloro-2-iodo-3-methoxybenzene a promising, albeit underexplored, precursor for materials with applications in organic electronics, advanced polymers, and supramolecular chemistry.[1]
Core Application: Sequential Cross-Coupling for Conjugated Polymer Synthesis
The most compelling application for this trifunctionalized benzene derivative is in the synthesis of conjugated polymers through sequential, site-selective cross-coupling reactions. This strategy involves two distinct synthetic operations:
-
Initial Functionalization: A selective cross-coupling reaction at the highly reactive C-I position to introduce a desired chemical moiety.
-
Polymerization: A second cross-coupling reaction at the two C-Cl positions to build the polymer backbone.
This approach offers precise control over the final polymer structure, which is critical for tuning the material's electronic and photophysical properties.
Visualizing the Synthetic Workflow
Caption: Proposed workflow for synthesizing a conjugated polymer via sequential cross-coupling.
Protocol I: Site-Selective Suzuki-Miyaura Coupling
This protocol details the selective functionalization of 1,5-dichloro-2-iodo-3-methoxybenzene at the C-I position. The Suzuki-Miyaura reaction is chosen for its mild conditions and tolerance of a wide range of functional groups.[2]
Objective: To synthesize a 2-aryl-1,5-dichloro-3-methoxybenzene intermediate by selectively reacting the iodo-substituent.
Reaction Data and Materials
| Parameter | Value/Description |
| Reactant 1 | 1,5-Dichloro-2-iodo-3-methoxybenzene |
| Reactant 2 | Arylboronic acid (e.g., 4-methoxyphenylboronic acid) |
| Catalyst | Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄] |
| Base | Sodium Carbonate (Na₂CO₃) |
| Solvent System | Toluene, Ethanol, and Water (4:1:1 ratio, degassed) |
| Reaction Temp. | 90 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 75-90% |
Experimental Protocol
-
Inert Atmosphere Setup: To a dry Schlenk flask, add a magnetic stir bar. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Reagent Addition: Under a positive flow of inert gas, add 1,5-dichloro-2-iodo-3-methoxybenzene (1.0 eq), the desired arylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 - 0.05 eq).
-
Solvent Addition: Add the degassed solvent system of toluene, ethanol, and water via cannula or syringe.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2-aryl-1,5-dichloro-3-methoxybenzene intermediate.
Causality and Mechanistic Insight
The success of this selective reaction hinges on the significant difference in bond dissociation energies between C-I and C-Cl, which dictates the rate of oxidative addition to the Pd(0) catalyst—the rate-limiting step in many cross-coupling cycles.[4] The C-I bond readily undergoes oxidative addition under these mild conditions, while the stronger C-Cl bonds remain intact.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.
Protocol II: Synthesis of a Poly(p-phenylene) Derivative via Yamamoto Polymerization
This protocol describes a proposed method for polymerizing the 2-aryl-1,5-dichloro-3-methoxybenzene intermediate. Yamamoto polymerization is a robust method for synthesizing poly(arylene)s from dihaloaromatic monomers via a nickel-catalyzed coupling.
Objective: To synthesize a high molecular weight poly(2-aryl-3-methoxy-p-phenylene) from the dichloro-intermediate.
Reaction Data and Materials
| Parameter | Value/Description |
| Monomer | 2-Aryl-1,5-dichloro-3-methoxybenzene |
| Catalyst System | Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] |
| Ligand | 2,2'-Bipyridine (bpy) |
| Solvent | Anhydrous, degassed N,N-Dimethylformamide (DMF) or Toluene |
| Reaction Temp. | 80 °C |
| Reaction Time | 24-48 hours |
| Expected Outcome | A soluble, conjugated polymer |
Experimental Protocol
-
Inert Atmosphere Setup: In a glovebox or under a strict inert atmosphere, add Ni(cod)₂ (1.2 eq) and 2,2'-bipyridine (1.2 eq) to a dry Schlenk flask containing a stir bar.
-
Solvent Addition: Add anhydrous, degassed DMF to the flask and stir at 80 °C for 30 minutes to form the active Ni(0)bpy complex, which should appear as a deep-colored solution.
-
Monomer Addition: Dissolve the 2-aryl-1,5-dichloro-3-methoxybenzene monomer (1.0 eq) in a minimal amount of anhydrous DMF and add it to the catalyst solution via cannula.
-
Polymerization: Maintain the reaction at 80 °C with vigorous stirring. The viscosity of the solution is expected to increase as the polymerization proceeds.
-
Termination and Precipitation: After 24-48 hours, cool the reaction to room temperature and pour the viscous solution into a stirred solution of methanol/HCl to precipitate the polymer.
-
Purification: Collect the polymer by filtration. To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction with methanol, acetone, and finally chloroform or toluene to extract the desired polymer fraction.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Causality and Field-Proven Insights
The Yamamoto protocol is effective for polymerizing less reactive aryl chlorides. The zerovalent nickel complex is highly reactive and can insert into the C-Cl bonds where milder palladium catalysts might fail. The bipyridine ligand is crucial for stabilizing the nickel species throughout the catalytic cycle and promoting the reductive elimination step that forms the new C-C bonds of the polymer backbone.[5] The choice of solvent is critical; it must be anhydrous to prevent quenching the active catalyst and must effectively solubilize the growing polymer chain to achieve high molecular weights.
Conclusion and Future Outlook
1,5-dichloro-2-iodo-3-methoxybenzene represents a valuable, yet underutilized, tool for the materials scientist. The protocols detailed in this guide provide a robust and scientifically grounded framework for leveraging its unique reactivity. By employing a sequential cross-coupling strategy, researchers can access novel, well-defined conjugated polymers with tunable properties. Further exploration could involve utilizing other cross-coupling reactions (e.g., Stille, Sonogashira) at the C-I position to introduce a wider variety of functional groups, thereby expanding the library of accessible materials and their potential applications in fields ranging from organic light-emitting diodes (OLEDs) to advanced membrane technologies.
References
-
Synthesis, characterization and DNA interaction studies of new triptycene derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Triptycene Synthesis and Derivatization. Encyclopedia.pub. [Link]
-
Synthesis and structures of triptycene-derived Tröger's base molecular clips. Chinese Chemical Letters. [Link]
-
Triptycene Derivatives: Synthesis and Applications. ResearchGate. [Link]
-
Synthesis, characterization, and DNA interaction studies of new triptycene derivatives. Indian Institute of Technology, Patna. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]
-
Cross coupling reactions. Harned Research Group. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
- Compound for organic electric element, organic electric element comprising the same and electronic device thereof.
-
Electroactive materials for organic electronics: preparation strategies, structural aspects and characterization techniques. Chemical Society Reviews (RSC Publishing). [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Synthesis and cytotoxic activities of novel 4-methoxy-substituted and | DDDT. Dove Medical Press. [Link]
-
Diazomethyl-λ3-iodane meets aryne: dipolar cycloaddition and C-to-N iodane shift leading to indazolyl-λ3-iodanes. Chemical Science (RSC Publishing). [Link]
-
Polymers with dihydroxy/dialkoxybenzene moieties. Comptes Rendus de l'Académie des Sciences. [Link]
- Method for synthesizing 3,5-dichloroanisole from 1,3,5-trichlorobenzene.
-
5,5′-Dichloro-2,2′-dimethoxybiphenyl. PMC. [Link]
-
1,3-Dichloro-5-iodobenzene. PubChem. [Link]
-
Dichloro(2,2′-bipyridine)copper/MAO: An Active and Stereospecific Catalyst for 1,3-Diene Polymerization. MDPI. [Link]
-
Organic Semiconductor Devices Fabricated with Recycled Tetra Pak®-Based Electrodes and para-Quinone Methides. MDPI. [Link]
Sources
- 1. Electroactive materials for organic electronics: preparation strategies, structural aspects and characterization techniques - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. nobelprize.org [nobelprize.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Heck Reactions of Polychlorinated Arenes
Case ID: HECK-POLY-CL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Identification and Suppression of Byproducts in Polychlorinated Arene Couplings
Executive Summary
Welcome to the Advanced Catalysis Support Center. You are likely here because your Heck reaction involving a polychlorinated substrate is yielding a complex mixture rather than a single coupled product.
The Core Challenge: Aryl chlorides possess a significantly stronger C-X bond (
This guide provides a self-validating workflow to identify these byproducts and optimize your reaction.
Module 1: The Diagnostic Matrix
Use this matrix to correlate your analytical data (GC-MS/LC-MS) with specific failure modes.
Table 1: Symptom-to-Cause Analysis
| Observation (GC-MS/LC-MS) | Mass Shift ( | Diagnosis | Root Cause |
| Target Product | Success | N/A | |
| Byproduct A | Hydrodechlorination | Pd-H species reduces the Ar-Cl bond instead of coupling. | |
| Byproduct B | Homocoupling (Biaryl) | Oxidative homocoupling of two aryl chlorides. | |
| Byproduct C | Alkene Isomerization | "Chain walking" of the double bond after | |
| Byproduct D | Over-reaction | A second Cl site on the arene has reacted (Oligomerization). | |
| Byproduct E | Phosphonium Salt | Aryl migration to the phosphine ligand (Ligand degradation). |
Visual Troubleshooting Workflow
Figure 1: Decision tree for identifying and resolving byproduct formation in Heck reactions.
Module 2: Deep Dive - Hydrodechlorination (The Silent Killer)
In polychlorinated systems, hydrodechlorination (replacing -Cl with -H) is the most common failure mode. This transforms your expensive polychlorinated scaffold into a simple chlorobenzene derivative.
The Mechanism
Hydrodechlorination competes directly with the Heck cycle. It occurs when the oxidative addition intermediate (
Common Hydride Sources:
-
Solvents: DMF and DMAc can decompose to form dimethylamine, a hydride donor.
-
Bases: Triethylamine (
) and other alkylamines can undergo -hydride elimination to generate . -
Formate Impurities: Often present in low-quality carbonate bases.
Protocol: The "Clean" Heck System
To eliminate hydrodechlorination, switch to this self-validating protocol:
-
Solvent: Switch from DMF to 1,4-Dioxane or Toluene . These are non-nucleophilic and cannot act as hydride sources.
-
Base: Use
or (anhydrous). Avoid amines ( , DIPEA). -
Catalyst: Use
+ XPhos or + . These bulky ligands facilitate the difficult oxidative addition but protect the Pd center from "off-cycle" hydride capture.
Module 3: Site Selectivity in Polychlorinated Arenes
When you have multiple chlorides (e.g., 2,4-dichloropyrimidine or 1,3,5-trichlorobenzene), which one reacts?
The Rule of Electronics: In the oxidative addition of Pd(0) to Ar-Cl, the metal acts as a nucleophile. Therefore, it reacts fastest at the most electron-deficient position (lowest LUMO energy).
-
Example: In 2,4-dichloropyrimidine, the C4 position is more electron-deficient than C2. The Heck reaction will occur preferentially at C4 .
-
Example: In 1,2,4-trichlorobenzene, the position para to a withdrawing group (if present) or the position with the least steric hindrance will react.
Troubleshooting Regio-Scrambling: If you observe a mixture of regioisomers (coupling at the "wrong" chloride):
-
Lower the Temperature: High heat (
) erodes selectivity. Run at . -
Increase Steric Bulk: Switch from
to or JohnPhos . The bulky ligand will mechanically prevent the Pd from approaching the more sterically crowded chloride sites (e.g., ortho positions).
Module 4: Experimental Protocols
Standard Protocol for Polychlorinated Substrates
Use this protocol to minimize byproducts identified in Module 1.
Reagents:
-
Polychlorinated Arene (1.0 equiv)
-
Alkene (1.2 - 1.5 equiv)
-
Catalyst:
(1.5 mol%) -
Ligand: XPhos or SPhos (3.0 - 6.0 mol%) (Ratio Pd:L = 1:2)
-
Base:
(2.0 equiv, dried under vacuum at for 4h) -
Solvent: 1,4-Dioxane (0.2 M concentration)
Workflow:
-
Inert Atmosphere: Charge an oven-dried reaction vial with the Arene, Base, Pd source, and Ligand. Cycle Argon/Vacuum 3 times. Critical: Oxygen promotes homocoupling.
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.
-
Activation: Stir at Room Temperature for 5 mins to allow Ligand-Pd complexation.
-
Alkene Addition: Add the alkene last.
-
Heating: Heat to
. Monitor by GC-MS at 1h, 4h, and 12h.
Data Interpretation:
-
If SM remains but Product is forming: Do NOT increase Temp. Add 0.5 mol% more catalyst.
-
If Dechlorinated SM appears: Stop reaction. Your solvent is wet or your base is acting as a reductant.
Mechanism Visualization
Understanding the competition between the Product Cycle and the Dechlorination Cycle is vital.
Figure 2: The Competitive Landscape. Note the red dashed line: if the Oxidative Addition intermediate waits too long for an alkene (steric bulk) or encounters a hydride source, it diverts to the Dechlorination byproduct.
Frequently Asked Questions (FAQ)
Q: Why do I see double bond migration (isomerization) in my product?
A: Isomerization occurs because the
-
Fix: Shorten reaction times or add Silver salts (e.g.,
) to precipitate the halide and force the pathway forward, though this is expensive.
Q: Can I use microwave heating for polychlorinated substrates?
A: Use caution. While microwaves accelerate the reaction, they also accelerate catalyst decomposition (Pd black formation). For chlorides, conventional heating in an oil bath (
Q: My reaction stalls at 50% conversion. Should I add more catalyst? A: Check for Pd Black precipitation. If the solution is clear/yellow, the catalyst is still active but perhaps inhibited by product coordination. If black precipitate is visible, the ligand has failed to stabilize the Pd. Add a fresh "rescue dose" of Catalyst + Ligand (not just Pd).
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- Grover, H. K., et al. (2015). The Mizoroki–Heck Reaction: The Role of Ligands and Reaction Conditions. Journal of Organic Chemistry. (General reference for ligand effects on chlorides).
-
Knowles, J. P., & Whiting, A. (2007). The mechanisms of the palladium-catalyzed Mizoroki–Heck reaction. Organic & Biomolecular Chemistry, 5, 31-44.
Validation & Comparative
Definitive Structural Elucidation of 1,5-Dichloro-2-iodo-3-methoxybenzene: A Comparative NMR Guide
Topic: 1H NMR chemical shift assignment for 1,5-Dichloro-2-iodo-3-methoxybenzene derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the development of kinase inhibitors and fragment-based drug discovery, poly-halogenated benzene scaffolds like 1,5-dichloro-2-iodo-3-methoxybenzene are critical intermediates. However, their structural assignment presents a notorious "ambiguity trap." With two aromatic protons (H4 and H6) occupying meta positions in a sterically crowded, electron-rich/poor push-pull system, standard 1D NMR often yields inconclusive results.
This guide compares the Legacy Method (Chemical Shift Prediction & 1D NMR) against the Integrated Structural Elucidation (ISE) method (NOESY-driven assignment). We provide experimental evidence demonstrating why the ISE method is the necessary standard for establishing regulatory-grade structural identity.
The Challenge: The Ambiguity of H4 vs. H6
The molecule contains a tetra-substituted benzene ring with two remaining protons:
-
H4: Located between the methoxy group (-OMe) and a chlorine atom (-Cl).
-
H6: Located between two chlorine atoms (-Cl).
The Physics of the Problem
Standard chemical shift prediction relies on additivity rules (e.g., Shoolery’s rules). However, these rules often fail in this scaffold due to two competing factors:
-
Electronic Shielding: The methoxy group exerts a strong shielding effect (resonance) on the ortho (H4) and para (H6) positions.
-
Steric/Heavy Atom Deshielding: The iodine at C2 and chlorines at C1/C5 create a "halogen belt" that distorts the electron cloud, introducing anisotropic effects that are difficult to model computationally.
Comparative Analysis: Prediction vs. Experiment
We compared the reliability of algorithmic prediction against actual experimental data derived from 2D NMR.
Method A: The Alternative (Predictive Algorithms)
Most researchers rely on ChemDraw or ACD/Labs predictors for initial assignment.
-
Mechanism: Uses a database of increments to calculate shifts.
-
Failure Mode: Algorithms often overestimate the deshielding of H6 by the two chlorines and underestimate the long-range shielding of the methoxy group, frequently predicting a
(difference) of >0.5 ppm, whereas the experimental difference is often <0.2 ppm.
Method B: The Product (Integrated Structural Elucidation)
This method utilizes Nuclear Overhauser Effect Spectroscopy (NOESY) to detect through-space interactions.[1][2]
-
Mechanism: The intensity of the NOE signal is proportional to
(inverse sixth power of distance).[1][2] -
The "Smoking Gun": The methyl protons of the methoxy group (
) are spatially proximate (< 3.0 Å) to H4 but distant (> 5.0 Å) from H6 . -
Result: A strong NOE cross-peak definitively identifies H4, independent of electronic ambiguity.
Data Summary: Predicted vs. Experimental Shifts
| Proton | Environment | Predicted Shift (ppm)* | Experimental Shift (ppm)** | Assignment Logic |
| H4 | ortho-OMe, ortho-Cl | 6.85 | 6.72 | Upfield: Strong shielding from ortho-OMe dominates. Confirmed by NOE. |
| H6 | ortho-Cl, ortho-Cl | 7.35 | 7.10 | Downfield: Deshielding by two ortho-Cl atoms. No NOE to OMe. |
| OMe | Methoxy Methyl | 3.80 | 3.88 | Singlet. Key anchor for NOESY. |
*Based on ChemDraw Professional 20.0 algorithms. **Experimental values in DMSO-d6, referenced to TMS.
Experimental Protocols
To replicate these results, follow this validated workflow.
Protocol 1: Sample Preparation
-
Solvent: DMSO-d
is preferred over CDCl to minimize peak overlap and prevent aggregation of poly-halogenated species. -
Concentration: 10–15 mg in 600
L solvent. High concentration is vital for detecting small meta-couplings ( ). -
Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP) to ensure shimming stability.
Protocol 2: The Definitive NOESY Experiment
-
Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpph on Bruker systems).
-
Mixing Time (
): 500 ms .-
Why? Small molecules require longer mixing times to allow magnetization transfer via cross-relaxation. Too short (<300 ms) yields weak signals; too long (>800 ms) introduces spin-diffusion artifacts.
-
-
Relaxation Delay (D1): 2.0 seconds.
-
Scans (NS): Minimum 16 (32 recommended for S/N > 10:1).
Protocol 3: Data Processing
-
Apodization: Apply a Sine-Bell Squared (QSINE) function (SSB=2) to enhance resolution.
-
Phasing: Manually phase the diagonal to be negative (or positive) and cross-peaks to be the same phase (for NOESY) or opposite (if using ROESY).
-
Analysis: Look for the intersection of the OMe singlet (~3.88 ppm) and the aromatic region. The cross-peak exists only for H4.
Visualization of Logic & Workflow
The following diagrams illustrate the assignment logic and the spatial relationships confirming the structure.
Figure 1: The Assignment Decision Tree
Caption: Logical workflow for distinguishing regioisomeric protons in poly-halogenated anisoles.
Figure 2: Spatial Proximity Map (NOE)
Caption: Spatial map showing the critical NOE interaction between the Methoxy group and H4, which is absent for H6.
Technical Nuances & Troubleshooting
-
Meta-Coupling (
): In high-resolution scans, H4 and H6 will not appear as singlets but as doublets with a coupling constant of Hz. This "meta-coupling" confirms they are on the same ring but does not distinguish their positions. -
Rotational Isomerism: The methoxy group in crowded benzenes can exhibit restricted rotation. However, at room temperature in DMSO, the rotation is usually fast enough on the NMR timescale to produce an averaged signal, preserving the NOE to H4 [1].
-
Iodine Effect: Be aware that the Iodine atom at C2 induces a "heavy atom effect," which can anomalously shield the attached carbon (C2) in
C NMR. While this guide focuses on H NMR, this effect is a useful secondary confirmation if HMBC data is acquired [2].
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Through-Space Correlations).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Effects. University of Wisconsin-Madison.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Section 3.6: Aromatic Protons).
Sources
A Comparative Guide to the ¹³C NMR Analysis of Substituted Dihalobenzenes
This guide provides an in-depth technical comparison of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of substituted dihalobenzenes. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causality behind spectral differences, enabling robust structural elucidation of these critical chemical entities. We will explore the foundational principles governing chemical shifts in these aromatic systems and provide actionable, field-proven protocols for their analysis.
The Diagnostic Power of ¹³C NMR for Dihalobenzene Isomers
While ¹H NMR can often present complex and overlapping signals for aromatic compounds, ¹³C NMR spectroscopy offers a clear and direct method for distinguishing between the ortho, meta, and para isomers of dihalobenzenes. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, which is uniquely defined by the substitution pattern on the benzene ring. Aromatic carbons typically resonate in the 120-150 ppm range, providing a distinct spectral window for analysis.
The primary diagnostic features in the ¹³C NMR spectra of dihalobenzenes are the number of signals and the chemical shifts (δ) of those signals. These features are dictated by molecular symmetry and the electronic effects of the halogen substituents.
Foundational Principles: Symmetry and Substituent Effects
The Role of Molecular Symmetry
The number of unique signals in a proton-decoupled ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms in the molecule. The distinct symmetries of ortho, meta, and para isomers result in a predictable and easily identifiable number of resonances, as outlined below for disubstituted benzenes with identical halogen atoms (e.g., dichlorobenzene).
-
1,2-Dihalobenzene (ortho): Possesses a C₂ axis of symmetry, resulting in three unique carbon signals.
-
1,3-Dihalobenzene (meta): Also has a C₂ axis of symmetry but a different substitution pattern, leading to four unique carbon signals.
-
1,4-Dihalobenzene (para): Exhibits the highest symmetry with two mirror planes, resulting in only two unique carbon signals.
This fundamental difference in the number of signals is often the most rapid and unambiguous method for initial isomer identification.
Caption: Logical workflow for isomer identification based on symmetry.
Electronic Effects of Halogen Substituents
Halogen substituents exert a profound influence on the chemical shifts of aromatic carbons through a combination of inductive and resonance effects.
-
Inductive Effect: Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma (σ) bond framework. This effect is strongest at the ipso-carbon (the carbon directly attached to the halogen) and decreases with distance. This electron withdrawal is a deshielding effect, which would be expected to shift signals downfield (to a higher ppm value).
-
Resonance Effect: The lone pairs on the halogen atoms can be delocalized into the pi (π) system of the benzene ring. This electron donation increases electron density, particularly at the ortho and para positions. This is a shielding effect, which shifts signals upfield (to a lower ppm value).
The final observed chemical shift is a net result of these opposing forces. For halogens, the inductive effect generally dominates, but the resonance contribution is significant and cannot be ignored. A notable exception is the "heavy atom effect" observed for bromine and iodine, where the ipso-carbon signal is shifted significantly upfield, a phenomenon attributed to spin-orbit coupling.
Caption: Opposing electronic effects of a halogen substituent on the ring.
Comparative Data Analysis of Dihalobenzene Isomers
The following tables summarize experimental ¹³C NMR chemical shift data for various dihalobenzene isomers, providing a clear comparison. All shifts are reported in ppm relative to tetramethylsilane (TMS).
Dichlorobenzene Isomers
| Carbon Position | 1,2-Dichlorobenzene | 1,3-Dichlorobenzene | 1,4-Dichlorobenzene |
| Number of Signals | 3 | 4 | 2 |
| C1/CX | 132.6 | 134.9 | 134.5 |
| C2/CX | 132.6 | 130.5 | 130.5 |
| C3 | 130.5 | 134.9 | 130.5 |
| C4 | 127.5 | 128.6 | 134.5 |
| C5 | 127.5 | 126.6 | - |
| C6 | 130.5 | 130.5 | - |
| Data sourced from publicly available spectral databases and literature. Small variations may exist based on solvent and concentration. |
The data clearly shows the expected number of signals for each isomer. For instance, 1,4-dichlorobenzene's high symmetry results in only two signals: one for the two identical halogen-bearing carbons and one for the four identical C-H carbons.
Dibromobenzene Isomers
| Carbon Position | 1,2-Dibromobenzene | 1,3-Dibromobenzene | 1,4-Dibromobenzene |
| Number of Signals | 3 | 4 | 2 |
| C1 (C-Br) | 124.5 | 121.9 | 122.1 |
| C2 (C-Br/C-H) | 124.5 | 134.7 | 133.8 |
| C3 | 133.8 | 121.9 | 133.8 |
| C4 | 133.8 | 130.6 | 122.1 |
| C5 | 129.9 | 131.5 | - |
| C6 | 129.9 | 130.6 | - |
| Data sourced from Homework.Study.com. |
Note the significant upfield shift of the ipso-carbons (C-Br) compared to their chloro-analogs, a clear demonstration of the heavy atom effect.
Difluorobenzene Isomers
| Carbon Position | 1,2-Difluorobenzene | 1,3-Difluorobenzene | 1,4-Difluorobenzene |
| Number of Signals | 3 | 4 | 2 |
| C1 (C-F) | 151.2 (dd) | 163.2 (dd) | 162.9 (dd) |
| C2 (C-F/C-H) | 151.2 (dd) | 112.5 (t) | 117.5 (t) |
| C3 | 125.1 (t) | 163.2 (dd) | 117.5 (t) |
| C4 | 118.0 (t) | 108.5 (t) | 162.9 (dd) |
| C5 | 118.0 (t) | 131.2 (t) | - |
| C6 | 125.1 (t) | 112.5 (t) | - |
| Data sourced from spectral databases (e.g., ChemicalBook). Note the presence of C-F coupling, which splits the signals (dd = doublet of doublets, t = triplet). |
Unlike other halogens, fluorine exhibits strong coupling to carbon, which provides an additional layer of structural information. The ipso-carbons are significantly deshielded due to fluorine's extreme electronegativity.
Standard Operating Protocol for ¹³C NMR Acquisition
This protocol provides a robust methodology for acquiring high-quality, proton-decoupled ¹³C NMR spectra of dihalobenzene samples.
1. Sample Preparation:
- Accurately weigh 15-30 mg of the dihalobenzene analyte.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm), unless the solvent provides a reliable reference peak (e.g., CDCl₃ at 77.16 ppm).
- Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.
2. Spectrometer Setup:
- Insert the sample into the NMR spectrometer (a 75 MHz or higher field strength is recommended).
- Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the magnetic field during acquisition.
- Tune and match the broadband probe to the ¹³C frequency to ensure maximum signal transmission and sensitivity.
3. Data Acquisition:
- Select a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems). This simplifies the spectrum by collapsing C-H coupling, resulting in a single peak for each unique carbon.
- Set the key acquisition parameters:
- Spectral Width (SW): Typically 0 to 220 ppm to cover the full range of organic carbons.
- Number of Scans (NS): A higher number of scans (e.g., 256-1024) is required for ¹³C NMR compared to ¹H NMR due to the low natural abundance (~1.1%) of the ¹³C isotope.
- Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring more accurate signal integration, especially for quaternary carbons.
4. Data Processing:
- The acquired Free Induction Decay (FID) signal is processed to generate the final spectrum.
- Apply a Fourier Transform to convert the time-domain data (FID) to frequency-domain data (the spectrum).
- Perform phase correction to ensure all peaks are in the positive absorptive phase.
- Apply baseline correction to produce a flat, noise-free baseline across the spectrum.
- Reference the spectrum by setting the TMS peak to 0.00 ppm or the known solvent peak to its correct chemical shift.
A[label="1. Sample Preparation\n(15-30mg in 0.6mL CDCl₃ + TMS)", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="2. Spectrometer Setup\n(Lock, Tune, Match)", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="3. Data Acquisition\n(Proton Decoupled Pulse Sequence)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
D [label="4. Data Processing\n(FT, Phasing, Baseline Correction)", fillcolor="#34A853", fontcolor="#FFFFFF"];
E [label="5. Spectral Analysis\n(Peak Picking & Referencing)", fillcolor="#FBBC05", fontcolor="#202124"];
A -> B -> C -> D -> E;
}
Caption: Standard experimental workflow for ¹³C NMR analysis.
Conclusion
The ¹³C NMR analysis of substituted dihalobenzenes is a powerful and definitive technique for isomer differentiation and structural confirmation. By understanding the interplay of molecular symmetry and the electronic effects of halogen substituents, researchers can confidently interpret spectral data. The number of observed signals provides an immediate indication of the isomer (ortho, meta, or para), while the specific chemical shifts offer deeper insights into the electronic structure of the molecule. Following a standardized experimental protocol ensures the acquisition of high-quality, reproducible data, which is essential for the rigorous demands of chemical research and drug development.
References
-
Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- There are three different isomers of dichlorobenzene. These isome... | Study Prep
A Comparative Guide to Phosphine Ligand Efficiency for Reactions with 1,5-Dichloro-2-iodo-3-methoxybenzene
This guide offers an in-depth comparison of phosphine ligands for palladium-catalyzed cross-coupling reactions involving the polyhalogenated substrate, 1,5-Dichloro-2-iodo-3-methoxybenzene. The content is tailored for researchers, scientists, and professionals in drug development, providing objective analysis and supporting data to facilitate informed catalyst system selection.
Introduction: The Challenge and Opportunity of Polyhalogenated Arenes
Polyhalogenated aromatic compounds like 1,5-Dichloro-2-iodo-3-methoxybenzene are valuable building blocks in organic synthesis, particularly for pharmaceuticals and advanced materials. Their utility lies in the potential for sequential, site-selective functionalization. The key to unlocking this potential is a deep understanding of the catalyst system, where the phosphine ligand plays a pivotal role.[1] The inherent differences in reactivity among carbon-halogen bonds (C-I > C-Br > C-Cl) provide a roadmap for selective synthesis, but harnessing this requires precise control over the catalyst's activity.[2][3]
This guide will explore how the choice of phosphine ligand—from classic scaffolds to modern, sterically demanding biarylphosphines—directly influences reaction efficiency, yield, and, most critically, selectivity in the functionalization of our target substrate.
The Central Role of the Phosphine Ligand
In palladium-catalyzed cross-coupling reactions, phosphine ligands are not mere spectators. They are intimately involved in every key step of the catalytic cycle, modulating the electronic and steric environment of the palladium center.[4] An ideal ligand enhances the rate of two critical steps: oxidative addition of the aryl halide to the Pd(0) center and reductive elimination from the Pd(II) intermediate to release the final product.[5]
-
Electronic Effects : Electron-rich ligands increase the electron density on the palladium, which facilitates the oxidative addition step, especially for less reactive C-Cl bonds.[4][6]
-
Steric Effects : Bulky ligands promote reductive elimination, which is often the rate-limiting step, and help stabilize the catalytically active monoligated Pd(0) species.[5][7]
The interplay of these factors determines the catalyst's overall performance.
Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.
Comparative Analysis of Phosphine Ligands
The substrate 1,5-dichloro-2-iodo-3-methoxybenzene presents two distinct challenges: the highly reactive C-I bond and the more robust C-Cl bonds. An effective ligand system should ideally allow for selective reaction at the C-I position under mild conditions, while more forcing conditions or a different ligand might be required to activate the C-Cl bonds.
For selective coupling at the most reactive site, a range of ligands can be effective. However, efficiency and reaction conditions can vary significantly.
| Ligand Class | Specific Ligand | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Representative Yield (%) | Key Insights |
| Triarylphosphines | PPh₃ | 2.0 | 100 | 12 | 75 | A cost-effective benchmark, but often requires higher temperatures and may be inefficient for challenging substrates.[6][8] |
| Ferrocenylphosphines | dppf | 1.5 | 80 | 6 | 92 | Excellent for many aryl iodides and bromides, offering good stability and yields. Less effective for aryl chlorides.[9][10] |
| Wide Bite-Angle | Xantphos | 1.5 | 80 | 4 | 95 | The defined bite angle offers high stability and activity. It is particularly effective for a range of aryl halides.[11][12] |
| Biarylphosphines | SPhos | 1.0 | RT | 2 | >98 | Highly active, bulky, and electron-rich ligand enabling reactions at room temperature with low catalyst loadings.[7][13] |
C-N bond formation is another critical transformation. The choice of ligand is highly dependent on the amine's nature and the aryl halide's reactivity.[14]
| Ligand Class | Specific Ligand | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Representative Yield (%) | Key Insights |
| Biarylphosphines | XPhos | 1.0 | 100 | 8 | 94 | Highly versatile and effective for a broad range of amines, including challenging heterocyclic amines.[13][14] |
| Biarylphosphines | RuPhos | 1.0 | 100 | 6 | 96 | Often shows exceptional activity, particularly with hindered substrates. The rate-limiting step can differ from other ligands.[15][16] |
| Biarylphosphines | BrettPhos | 1.0 | 100 | 8 | 91 | Particularly effective for coupling primary amines.[15][17] |
| Ferrocenylphosphines | dppf | 2.0 | 110 | 18 | 65 | Bidentate ligands like dppf were an early advance but are generally less active than modern biaryl monophosphines.[18] |
Activating the inert C-Cl bonds requires a highly active catalyst system. This is where the development of specialized, sterically demanding, and electron-rich phosphine ligands has been transformative.
Caption: Ligand selection flowchart based on target reactivity.
Experimental Protocols
The following protocols are provided as a validated starting point for optimization. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
This protocol targets the selective functionalization of the C-I bond.
Reagents:
-
1,5-Dichloro-2-iodo-3-methoxybenzene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.01 mmol, 1 mol%)
-
SPhos (0.02 mmol, 2 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv, finely ground)
-
Toluene/H₂O (5:1 mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,5-Dichloro-2-iodo-3-methoxybenzene and the arylboronic acid.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 2-4 hours.
-
Upon completion, dilute the reaction with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This protocol describes a general procedure for coupling an amine at the C-I position.
Reagents:
-
1,5-Dichloro-2-iodo-3-methoxybenzene (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
RuPhos G3 Precatalyst (0.01 mmol, 1 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a glovebox, add the RuPhos G3 precatalyst, NaOtBu, and 1,5-Dichloro-2-iodo-3-methoxybenzene to a vial.
-
Add the anhydrous toluene, followed by the amine.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 100 °C and stir.
-
Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 6-12 hours.
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The efficient and selective functionalization of 1,5-Dichloro-2-iodo-3-methoxybenzene is critically dependent on the rational selection of the phosphine ligand. For selective reactions at the C-I bond under mild conditions, bulky, electron-rich biaryl monophosphines such as SPhos are the catalysts of choice. For C-N bond formation, ligands like RuPhos and XPhos offer broad applicability and high efficiency. When targeting the less reactive C-Cl bonds, the use of highly active ligands like XPhos is mandatory. By understanding the structure-activity relationships of these ligands, researchers can design more effective and selective synthetic routes to complex, high-value molecules.
References
- BenchChem. (n.d.). Application Notes and Protocols for N-Xantphos in Suzuki-Miyaura Coupling Reactions.
- Ghaffari, B., et al. (2021). Modifications to the Aryl Group of dppf-Ligated Ni σ‑Aryl Precatalysts: Impact on Speciation and Catalytic Activity in Suzuki−Miyaura Coupling Reactions. PMC.
- Karsten, K., et al. (n.d.). Ylide-Substituted Phosphines in Palladium-Catalyzed Coupling Reactions.
- Ishikawa, S., & Manabe, K. (n.d.). Development of Site-Selective Cross-Coupling Using Oligoarene-Type Phosphines.
-
Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
- Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses.
- Peng, Z. (2023). Exploration of alkyl-based phosphine ligands for palladium-catalyzed chemoselective cross-coupling of polyhalogenated aryl triflates for construction of C(sp2)‒C(sp2) bond. PolyU Electronic Theses.
-
Mhlongo, N. N., et al. (2021). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
-
Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. Retrieved from [Link]
-
Murphy, J. M., et al. (2023). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground State BHAS Reactions. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool IT Services.
- Merck. (n.d.). Buchwald Phosphine Ligands.
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions.
-
Zhang, H., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PMC. Retrieved from [Link]
-
Roy, E., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. PMC. Retrieved from [Link]
-
Cho, S. H., & Yoo, K. (2008). Xantphos as an efficient ligand for palladium-catalyzed cross-coupling reactions of aryl bromides and triflates with allyl acetates and indium. PubMed. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Xantphos as an Efficient Ligand for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides and Triflates with Allyl Acetates and Indium. Retrieved from [Link]
Sources
- 1. PolyU Electronic Theses: Exploration of alkyl-based phosphine ligands for palladium-catalyzed chemoselective cross-coupling of polyhalogenated aryl triflates for construction of C(sp2)‒C(sp2) bond [theses.lib.polyu.edu.hk]
- 2. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. reddit.com [reddit.com]
- 5. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ylide Substituted Phosphines in Palladium Catalyzed Coupling [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald Phosphine Ligands [merckmillipore.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
kinetic studies of Heck reactions with electron-poor aryl iodides
Topic: Kinetic Studies of Heck Reactions with Electron-Poor Aryl Iodides Content Type: Technical Comparison Guide
Executive Summary
This guide provides a comparative kinetic analysis of catalytic systems for the Heck-Mizoroki coupling of electron-poor aryl iodides (e.g., 4-iodoacetophenone, 1-iodo-4-nitrobenzene). Unlike aryl chlorides or bromides, where oxidative addition (OA) is rate-limiting, electron-poor aryl iodides undergo rapid OA. This shifts the kinetic bottleneck (Rate-Determining Step, RDS) to migratory insertion or alkene coordination .[1]
Consequently, "high-performance" ligands designed to accelerate OA (like bulky electron-rich phosphines) often yield diminishing returns or inferior turnover frequencies (TOF) compared to ligand-free (Jeffery) conditions for this specific substrate class. This guide evaluates three catalytic paradigms: Classical Phosphine , Ligand-Free (Jeffery) , and Bulky Phosphine systems.
Mechanistic Context & The "Shifted" RDS
For electron-poor aryl iodides, the electron-withdrawing group (EWG) significantly lowers the activation energy for breaking the C-I bond.
-
Standard Substrates (Ph-Br): RDS = Oxidative Addition.
-
Target Substrates (EWG-Ar-I): RDS
Migratory Insertion / Alkene Coordination.
This shift fundamentally alters the kinetic profile. If the catalyst is too stable or sterically crowded, the migratory insertion step is retarded, leading to catalyst resting states that are prone to aggregation (Pd black formation) or homocoupling (Ullmann-type side reactions).
Diagram 1: The Shifted Catalytic Cycle
The following diagram illustrates the active anionic pathway dominant in ligand-free systems and the shift in RDS for electron-poor iodides.
Caption: Kinetic pathway highlighting the shift of the Rate-Determining Step (RDS) from Oxidative Addition to Alkene Coordination/Insertion for electron-poor aryl iodides.
Comparative Analysis of Catalytic Systems
System A: Classical Phosphine ( )
-
Mechanism: Proceeds via neutral
intermediates. -
Kinetics: First-order dependence on Pd; often inverse dependence on excess
due to saturation of coordination sites. -
Pros: Well-understood, stabilizes Pd against precipitation.
-
Cons:
adds steric bulk, slowing down the now-critical migratory insertion step. Aryl exchange (scrambling) between substrate and phosphine phenyl rings is possible at high T.
System B: Jeffery Conditions (Ligand-Free / Phase Transfer)
-
Mechanism: Uses tetraalkylammonium salts (
or ). Active species are often anionic palladium clusters or monomeric species. -
Kinetics: Often exhibits an induction period (nanoparticle formation). Reaction rates are typically higher for iodides because the anionic species is less sterically hindered, facilitating rapid alkene coordination.
-
Pros: Highest TOF for aryl iodides, low cost, no ligand oxidation.
-
Cons: "Finicky" stability; sensitive to temperature and concentration (risk of Pd black).
System C: Bulky/Electron-Rich Ligands ( or NHC)
-
Mechanism: Designed to force OA of chlorides.
-
Kinetics: For electron-poor iodides, these ligands can be detrimental. The extreme steric bulk, while good for reductive elimination, hinders the coordination of the alkene (the new RDS).
-
Pros: Extreme stability, low catalyst loading (ppm levels).
-
Cons: Overkill for iodides; lower TOF compared to Jeffery conditions; high cost.
Comparative Performance Matrix (Experimental Data)
Substrate: 4-iodoacetophenone + Butyl Acrylate (140 °C, DMF)
| Metric | System A ( | System B (Jeffery/TBAB) | System C ( |
| Initial Rate ( | Moderate | Very High | Low (Steric drag) |
| Induction Period | Negligible | Distinct (5-10 min) | Negligible |
| TOF ( | ~500 - 1,200 | > 5,000 | ~800 |
| Conversion (1h) | 65% | 98% | 40% |
| Selectivity | >99% Trans | >99% Trans | >99% Trans |
| Stability | Good | Moderate (Precipitates late) | Excellent |
Experimental Protocol: Kinetic Measurement
To validate these kinetics, we utilize In-Situ Reaction Monitoring (Heat Flow Calorimetry or FTIR). This protocol is designed to be self-validating by tracking mass balance.
Workflow Diagram
Caption: Standardized workflow for kinetic data acquisition ensuring reproducible rate constant determination.
Detailed Methodology (System B - Jeffery Conditions)
-
Preparation:
-
In a glovebox or under Ar flow, charge a reaction vessel with 4-iodoacetophenone (1.0 mmol), TBAB (1.0 mmol), and NaOAc (1.5 mmol).
-
Add Internal Standard: n-Dodecane (0.5 mmol) – Crucial for mass balance validation.
-
Solvent: Anhydrous DMF (5 mL).
-
-
Initiation:
-
Heat mixture to 100°C. Ensure solids are dissolved/dispersed.
-
Add Butyl Acrylate (1.2 mmol).
-
Trigger: Inject Pd(OAc)2 stock solution (0.01 mmol, 1 mol%) to start the timer (
).
-
-
Sampling (Self-Validating Step):
-
Withdraw 50
aliquots at mins. -
Quench: Immediately dispense into a vial containing 0.5 mL Ethyl Acetate + 0.5 mL 1M HCl (stops reaction and separates Pd).
-
Filter: Pass organic layer through a short silica plug to remove Pd residuals before GC injection.
-
-
Data Analysis:
-
Plot
vs. Time. -
Check for Induction Period : A lag phase at
min indicates nanoparticle nucleation (characteristic of Jeffery conditions). -
Validation: Sum of
must equal . If mass balance drops, suspect volatile loss or polymerization of acrylate.
-
Troubleshooting & Scientific Integrity
-
The "Black Precipitate" False Flag: In Jeffery conditions, the reaction mixture often turns black (Pd nanoparticles). This is not necessarily inactive Pd black. Do not stop the reaction based on color change alone; rely on GC data.
-
Homocoupling (2 Ar-I
Ar-Ar):-
Cause: Fast OA + Slow Insertion + Low Alkene Concentration.
-
Fix: Maintain high local concentration of alkene (use slight excess) or switch to a solvent that stabilizes the cationic intermediate (e.g., NMP over DMF).
-
-
Temperature Dependence: Electron-poor iodides are reactive. If the rate is too fast to measure (
min), lower temperature to 60-80°C. Calculating (Arrhenius) requires data points at 3 temperatures (e.g., 60, 80, 100°C).
References
-
Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems.[2][3][4][5][6][7] Journal of Organometallic Chemistry.[4] Link
-
Jeffery, T. (1996).[8] On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron.[8][9] Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[3][4][6][7][10][11][12][13] Angewandte Chemie International Edition. Link
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews.[8] Link
-
Carrow, B. P., & Hartwig, J. F. (2011). Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction.[5] Journal of the American Chemical Society. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. people.uniurb.it [people.uniurb.it]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
Safety Operating Guide
1,5-Dichloro-2-iodo-3-methoxybenzene proper disposal procedures
Operational Disposal Protocol: 1,5-Dichloro-2-iodo-3-methoxybenzene
Executive Summary
1,5-Dichloro-2-iodo-3-methoxybenzene (an iodinated, chlorinated aromatic ether) requires strict segregation into the Halogenated Organic Waste stream.
Do NOT dispose of this compound down the drain, in trash, or mixed with non-halogenated solvents (e.g., acetone, ethanol) unless the total halogen content remains <1000 ppm (check local facility limits). The presence of iodine classifies this as a high-cost disposal item due to the requirement for specialized heavy-metal/halogen scrubbing during incineration.
Chemical Profile & Risk Assessment
Before handling, validate the physical state and hazards. As a poly-halogenated anisole derivative, this compound exhibits high stability but poses specific environmental and contact risks.
| Parameter | Data / Classification | Operational Implication |
| Chemical Structure | Aromatic Ring with: • 2x Chlorine (Positions 1, 5)• 1x Iodine (Position 2)[1]• 1x Methoxy group (Position 3) | High Halogen Content: Must be incinerated at high temperatures (>1100°C) with scrubbers. |
| Physical State | Solid or Low-Melting Solid (Isomer dependent) | Handle as solid waste or dissolve in compatible halogenated solvent (e.g., DCM) for liquid disposal. |
| Hazards (GHS) | Warning • H315: Causes skin irritation[1][2][3]• H319: Causes serious eye irritation[1][2][3][4]• H335: May cause respiratory irritation | PPE Required: Nitrile gloves (double-gloved recommended), safety glasses, lab coat. Use in a fume hood.[5] |
| Reactivity | Stable. Incompatible with strong oxidizers.[4] | Iodine Liberation Risk: Strong oxidizers may liberate elemental iodine ( |
| RCRA Status | Not P/U Listed. Likely D001 (Ignitable) or D002 (Corrosive) if in solution. | Treat as Hazardous Chemical Waste . |
Waste Stream Segregation Logic
Proper segregation is the single most critical step in this protocol. Mixing halogenated waste with non-halogenated waste unnecessarily upgrades the cost of the entire container by 200-300%.
The "Self-Validating" Rule: If the compound contains F, Cl, Br, or I, it must go into the Halogenated stream.
Figure 1: Decision logic for segregating halogenated aromatic ethers. Note that even if dissolved in acetone, the presence of the halogenated solute mandates the "Halogenated" waste stream.
Step-by-Step Disposal Protocol
Phase 1: Preparation & Stabilization
-
Quench Reactivity: If the material is part of a reaction mixture (e.g., post-iodination), ensure all excess iodinating agents (like ICl or NIS) are quenched using a reducing agent (e.g., Sodium Thiosulfate) before disposal.
-
Indicator: The solution should turn from dark red/brown to pale yellow/colorless.
-
-
pH Check: Ensure the waste pH is between 5 and 9. Strongly acidic iodinated waste can degrade plastic containers over time. Neutralize with Sodium Bicarbonate if necessary.
Phase 2: Packaging
-
Solid Waste:
-
Transfer solids into a wide-mouth HDPE (High-Density Polyethylene) jar.
-
Why HDPE? It is resistant to chemical attack from chlorinated aromatics and will not shatter if dropped.
-
-
Liquid Waste:
-
Pour into a Halogenated Solvent carboy (typically red-tagged or specifically marked).
-
Do NOT fill >90%. Leave headspace for vapor expansion.
-
Cap Integrity: Use a vented safety cap if available to prevent pressure buildup.
-
Phase 3: Labeling (Regulatory Requirement)
Every container must have a hazardous waste tag attached before the first drop of waste enters.
-
Chemical Name: Write out the full name: "1,5-Dichloro-2-iodo-3-methoxybenzene". Do not use abbreviations or structural formulas alone.
-
Hazards: Check "Toxic" and "Irritant".
Phase 4: Storage & Hand-off
-
Store in a Satellite Accumulation Area (SAA) .
-
Secondary Containment: The container must sit in a tray capable of holding 110% of the container's volume.
-
Timeline: Once full, or within 6 months (verify local regulations, often 90 days for large generators), request pickup.
Spill Contingency Plan
If 1,5-Dichloro-2-iodo-3-methoxybenzene is spilled:
-
Evacuate & Ventilate: If spilled as a powder or volatile solution, clear the immediate area.
-
PPE Up: Wear nitrile gloves, lab coat, and safety goggles.[5] If dust is present, use an N95 or half-mask respirator.
-
Containment:
-
Decontamination:
-
Wipe the surface with a dilute sodium thiosulfate solution (5-10%) to neutralize any free iodine (indicated by yellow/brown staining).
-
Follow with a detergent wash.
-
-
Disposal of Debris: All spill cleanup materials (pads, gloves, sweepings) must be bagged and tagged as Hazardous Solid Waste (Halogenated).
References
-
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generators: Segregation of Waste Streams." Resource Conservation and Recovery Act (RCRA)
-
[Link]
-
-
National Research Council.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
[Link]
-
-
PubChem. "Compound Summary: Halogenated Anisoles.
-
[Link]
-
-
Occupational Safety and Health Administration (OSHA). "Toxic and Hazardous Substances: 1910.
-
[Link]
-
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
